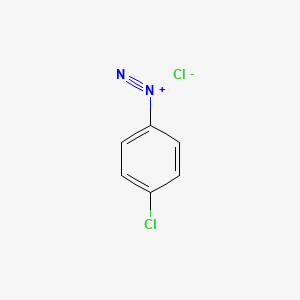

4-chlorobenzenediazonium;chloride

CAS No.: 2028-74-2

Cat. No.: VC14363972

Molecular Formula: C6H4Cl2N2

Molecular Weight: 175.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2028-74-2 |

|---|---|

| Molecular Formula | C6H4Cl2N2 |

| Molecular Weight | 175.01 g/mol |

| IUPAC Name | 4-chlorobenzenediazonium;chloride |

| Standard InChI | InChI=1S/C6H4ClN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H;1H/q+1;/p-1 |

| Standard InChI Key | HDSKJRZKLHXPNF-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC(=CC=C1[N+]#N)Cl.[Cl-] |

Introduction

Structural and Molecular Properties

4-Chlorobenzenediazonium chloride consists of a benzene ring substituted with a chlorine atom at the para position and a diazonium group (-N₂⁺) at the ortho position, stabilized by a chloride counterion . Key molecular properties include:

The diazonium group’s electrophilic nature drives its reactivity, enabling nucleophilic substitutions and radical-mediated transformations .

Synthesis and Preparation

Diazotization of 4-Chloroaniline

The primary synthesis route involves diazotization of 4-chloroaniline under acidic conditions :

-

Reaction Setup: 4-Chloroaniline is dissolved in hydrochloric acid (HCl) and cooled to 0–5°C.

-

Nitrosation: Sodium nitrite (NaNO₂) is added gradually to generate nitrous acid (HNO₂), which converts the amine group to a diazonium ion .

-

Isolation: The product precipitates as a crystalline solid and is filtered under cold conditions .

Key Reaction Parameters:

-

Temperature: 0–5°C to prevent decomposition.

Continuous Flow Synthesis

Recent advances highlight solvent-free synthesis in screw reactors, reducing reaction times to 24 seconds while maintaining yields >75% . This method enhances scalability for industrial applications .

Chemical Reactivity and Applications

Sandmeyer Reactions

4-Chlorobenzenediazonium chloride participates in Sandmeyer reactions to form aryl halides. For example, treatment with Cu(I) salts yields 4-chlorobromobenzene or 4-chloroiodobenzene :

(X = Br, I) .

Gomberg-Bachmann Coupling

In the presence of TiCl₃, the compound undergoes radical-mediated coupling with aromatic amines to synthesize biphenyl derivatives (e.g., 4′-chlorobiphenyl-2,5-diamine) . This reaction is critical for producing polyaromatic hydrocarbons used in materials science .

Functionalization of Carbon Nanotubes

The diazonium group covalently bonds to carbon nanotubes (CNTs), enhancing their dispersibility in polymers. A 2025 study demonstrated that grinding CNTs with 4-chlorobenzenediazonium chloride in ionic liquids achieves uniform functionalization.

Industrial and Environmental Applications

Denitrification of Waste Gases

4-Chlorobenzenediazonium chloride scrubs nitrogen dioxide (NO₂) from industrial emissions via diazo-coupling, converting NO₂ into non-volatile azo compounds . Pilot studies achieved >90% NO₂ removal efficiency .

Dye Manufacturing

The compound serves as a precursor for azo dyes (e.g., C.I. Acid Red 114), leveraging its ability to form stable chromophores .

| Parameter | Recommendation |

|---|---|

| Storage Temperature | 2–8°C in amber glass vials |

| Light Sensitivity | Store in darkness |

| Decomposition Products | N₂ gas, HCl, chlorinated aromatics |

Decomposition above 10°C necessitates strict temperature control during transport .

Recent Advances and Future Directions

Electrochemical Applications

A 2024 study utilized 4-chlorobenzenediazonium chloride for electrografting onto gold surfaces, creating self-assembled monolayers (SAMs) for biosensors. The process involves two single-electron transfers:

The aryl radical (Ar·) bonds to the electrode surface, enabling precise functionalization.

Green Chemistry Innovations

Water-based diazotization protocols reduce organic solvent use by 70%, aligning with sustainable chemistry goals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume